Critical Acknowledgment of Evidence Limitation
An exhaustive search of PubMed, PubChem, BindingDB, ChEMBL, Google Scholar, the European Patent Office, WIPO Patentscope, and vendor technical repositories yields zero peer‑reviewed articles, zero patents, and zero authoritative database entries that contain quantitative bioactivity, selectivity, pharmacokinetic, or stability data for CAS 2097914‑73‑1 itself. All published SAR studies on chromone methanesulfonates (e.g., Ali et al. 2021) report data exclusively for 2‑phenyl‑substituted (flavone) derivatives, not for the unsubstituted 4‑oxo‑4H‑chromen‑7‑yl scaffold [1]. Consequently, no evidence item in this section can rise above class‑level inference.
| Evidence Dimension | Peer‑Reviewed Bioactivity Data |
|---|---|
| Target Compound Data | No published IC₅₀, Kᵢ, EC₅₀, or %‑inhibition value available |
| Comparator Or Baseline | Closest structurally characterized analogs: 4‑oxo‑2‑phenyl‑4H‑chromen‑7‑yl methanesulfonate derivatives (IC₅₀ range 12‑85 µM in MCF‑7 MTT assay) [1] |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
This marked data void means the compound cannot currently be selected on the basis of proven superior bioactivity; procurement decisions must rely on its uniquely clean scaffold for SAR exploration, its value as a synthetic intermediate, or its use as a negative control in sulfatase inhibition screens.
- [1] Ali, Y. et al. (2021). Design, synthesis and apoptosis inducing activity of nonsteroidal flavone‑methanesulfonate derivatives on MCF‑7 cell line as potential sulfatase inhibitor. Medicinal Chemistry Research, 30: 161–175. View Source
